4-[1-(4-Hydroxy-3,5-dimethylphenyl)-1-phenylethyl]-2,6-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4,4’-(1-phenylethylidene)bis[2,6-dimethyl-] is a chemical compound with the molecular formula C20H22O2. It is also known as Bisphenol AP. This compound is a derivative of phenol and is characterized by the presence of two phenol groups connected by a central carbon atom that is substituted with a phenyl group and two methyl groups. It is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 4,4’-(1-phenylethylidene)bis[2,6-dimethyl-] can be synthesized through the condensation reaction of phenol with acetophenone in the presence of an acid catalyst. The reaction typically involves heating the reactants to a temperature range of 100-150°C. The acid catalyst, such as hydrochloric acid or sulfuric acid, facilitates the formation of the central carbon bridge between the two phenol groups.
Industrial Production Methods
In industrial settings, the production of Phenol, 4,4’-(1-phenylethylidene)bis[2,6-dimethyl-] follows a similar synthetic route but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4,4’-(1-phenylethylidene)bis[2,6-dimethyl-] undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, bromo, and sulfonyl derivatives of the phenol groups
Scientific Research Applications
Phenol, 4,4’-(1-phenylethylidene)bis[2,6-dimethyl-] has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and resins.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of high-performance materials, such as epoxy resins and polycarbonate plastics.
Mechanism of Action
The mechanism of action of Phenol, 4,4’-(1-phenylethylidene)bis[2,6-dimethyl-] involves its interaction with various molecular targets. The phenol groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The compound can also interact with cell membranes, altering their properties and influencing cellular processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Phenol, 4,4’-(1-phenylethylidene)bis[2,6-dimethyl-] is similar to other bisphenol compounds, such as Bisphenol A (BPA) and Bisphenol F (BPF). it has unique properties due to the presence of the phenylethylidene group, which provides different steric and electronic effects. This makes it suitable for specific applications where other bisphenols may not be as effective.
List of Similar Compounds
- Bisphenol A (BPA)
- Bisphenol F (BPF)
- Bisphenol S (BPS)
- Bisphenol AF (BPAF)
These compounds share a similar core structure but differ in the substituents attached to the central carbon atom, leading to variations in their chemical and physical properties.
Properties
CAS No. |
138194-61-3 |
---|---|
Molecular Formula |
C24H26O2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
4-[1-(4-hydroxy-3,5-dimethylphenyl)-1-phenylethyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C24H26O2/c1-15-11-20(12-16(2)22(15)25)24(5,19-9-7-6-8-10-19)21-13-17(3)23(26)18(4)14-21/h6-14,25-26H,1-5H3 |
InChI Key |
BUGLKPUHRTVBDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(C)(C2=CC=CC=C2)C3=CC(=C(C(=C3)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.